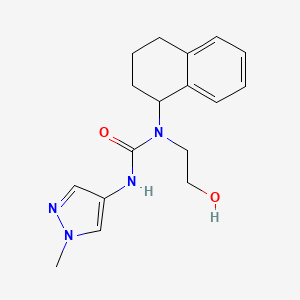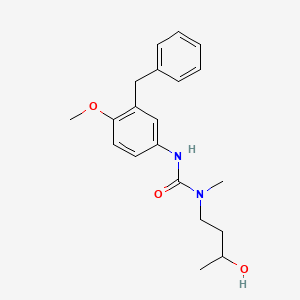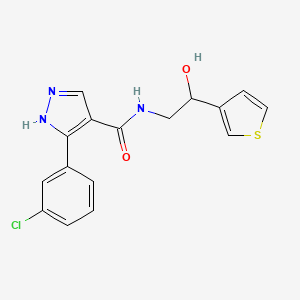![molecular formula C10H15N3O2 B6640880 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5-methyl-1H-pyrazol-3-yl)ethanone](/img/structure/B6640880.png)
1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5-methyl-1H-pyrazol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5-methyl-1H-pyrazol-3-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5-methyl-1H-pyrazol-3-yl)ethanone is not fully understood. However, it is believed to exert its biological activity by interacting with specific enzymes or receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5-methyl-1H-pyrazol-3-yl)ethanone exhibits various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. It has also been shown to have antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5-methyl-1H-pyrazol-3-yl)ethanone is its versatility in various fields of research. It can be easily synthesized and used as a building block for the synthesis of various compounds. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are many future directions for the research and development of 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5-methyl-1H-pyrazol-3-yl)ethanone. Some of the potential areas of research include the development of new antitumor agents, anti-inflammatory agents, and antimicrobial agents. It can also be used as a precursor for the preparation of new materials with unique properties. Moreover, further studies are needed to understand the mechanism of action and potential toxicity of this compound.
Conclusion:
In conclusion, 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5-methyl-1H-pyrazol-3-yl)ethanone is a versatile chemical compound with potential applications in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Méthodes De Synthèse
The synthesis of 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5-methyl-1H-pyrazol-3-yl)ethanone involves the reaction of 3-hydroxypyrrolidine and 5-methyl-1H-pyrazol-3-yl ketone in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and distillation.
Applications De Recherche Scientifique
1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5-methyl-1H-pyrazol-3-yl)ethanone has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has shown promising results as an antitumor agent, anti-inflammatory agent, and antimicrobial agent. In organic synthesis, it has been used as a building block for the synthesis of various compounds. In materials science, it has been used as a precursor for the preparation of metal nanoparticles.
Propriétés
IUPAC Name |
1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5-methyl-1H-pyrazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7-4-8(12-11-7)5-10(15)13-3-2-9(14)6-13/h4,9,14H,2-3,5-6H2,1H3,(H,11,12)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBNOYOYUJWDPO-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CC(=O)N2CCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)CC(=O)N2CC[C@H](C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5-methyl-1H-pyrazol-3-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Furan-2-yl)-1-[(2-methyl-3-phenylimidazol-4-yl)methylamino]propan-2-ol](/img/structure/B6640805.png)
![[3-[[Methyl-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]amino]methyl]oxetan-3-yl]methanol](/img/structure/B6640821.png)

![1-[(3S)-3-hydroxypyrrolidin-1-yl]-3-(2-phenylphenoxy)propan-1-one](/img/structure/B6640832.png)
![1-(2,6-Difluorophenyl)-2-[(4-methylsulfinylphenyl)methylamino]ethanol](/img/structure/B6640839.png)


![(3-Hydroxypiperidin-1-yl)-[2-[(5-methyl-1,2,4-oxadiazol-3-yl)methylamino]phenyl]methanone](/img/structure/B6640853.png)

![(1-Ethylpyrazol-4-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B6640876.png)
![N-(2-cyclopropyl-2-hydroxyethyl)-N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B6640886.png)

![1-[[1-(Dimethylamino)-3-methylcyclohexyl]methyl]-3-(5-hydroxypentan-2-yl)urea](/img/structure/B6640895.png)
![2,3,5,6-tetrafluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide](/img/structure/B6640899.png)